molecular formula C27H24ClFN2O3S B2581667 3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892759-69-2

3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2581667
CAS No.: 892759-69-2
M. Wt: 511.01
InChI Key: GQWLSEIGAPWJMQ-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the quinoline core, followed by the introduction of the pyrrolidine ring and other functional groups. Common reagents used in these reactions include chlorobenzene sulfonyl chloride, fluorobenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as microwave-assisted synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the quinoline core allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents such as sulfuric acid or nitric acid.

    Addition: The double bonds in the quinoline core can participate in addition reactions with reagents like bromine or hydrogen chloride.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the quinoline core.

Scientific Research Applications

3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core and attached functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as modulation of signal transduction pathways or alteration of metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Celecoxib: A nonsteroidal anti-inflammatory drug with a similar sulfonyl group.

    LY2444296: A kappa opioid receptor antagonist with a similar quinoline core.

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN2O3S/c1-18-7-9-19(10-8-18)16-31-17-26(35(33,34)21-6-4-5-20(28)13-21)27(32)22-14-23(29)25(15-24(22)31)30-11-2-3-12-30/h4-10,13-15,17H,2-3,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWLSEIGAPWJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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